2-(Trimethylsilyl)cyclopent-2-en-1-one CAS 70157-01-6 properties
2-(Trimethylsilyl)cyclopent-2-en-1-one CAS 70157-01-6 properties
This guide details the chemical properties, synthesis, and applications of 2-(Trimethylsilyl)cyclopent-2-en-1-one , a specialized organosilicon building block used in advanced organic synthesis.
Executive Summary
2-(Trimethylsilyl)cyclopent-2-en-1-one (CAS 70157-01-6) is a functionalized cycloalkenone characterized by a trimethylsilyl (TMS) group attached to the
Unlike simple cyclopentenones, the presence of the silicon atom allows for:
-
Regiocontrolled Michael Additions: The silyl group stabilizes the resulting
-enolate. -
Silicon-Directed Nazarov Cyclizations: The
-silicon effect directs double bond formation. -
Ipso-Substitution: The C-Si bond serves as a handle for further functionalization (e.g., halogenation, oxidation).
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 70157-01-6 |
| IUPAC Name | 2-(Trimethylsilyl)cyclopent-2-en-1-one |
| Molecular Formula | C |
| Molecular Weight | 154.28 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 60–62 °C (at 5 mmHg) |
| Density | 0.936 g/mL (at 25 °C) |
| Refractive Index ( | 1.472 |
| Solubility | Soluble in THF, Et |
| Stability | Moisture sensitive; store under inert atmosphere at -20 °C |
Synthesis & Production
The synthesis of 2-(trimethylsilyl)cyclopent-2-en-1-one presents a challenge due to the lability of the C-Si bond under acidic or strongly basic conditions. Two primary routes are established in the literature: the Bromination-Lithiation Sequence (preferred for high purity) and the Oxidative Silylation route.
Route A: The Bromination-Lithiation Sequence (Recommended)
This method ensures regiospecific placement of the TMS group at the C2 position.
-
Bromination: 2-Cyclopenten-1-one is brominated followed by dehydrobromination to yield 2-bromo-2-cyclopenten-1-one .
-
Protection: The ketone is protected as a ketal to prevent nucleophilic attack at the carbonyl during lithiation.
-
Lithiation-Silylation: Lithium-halogen exchange generates the vinyllithium species, which is trapped with trimethylsilyl chloride (TMSCl).
-
Deprotection: Acidic hydrolysis restores the enone.
Route B: Selenium Dioxide Oxidation
A more direct but often lower-yielding route involves the allylic oxidation of 1-(trimethylsilyl)cyclopentene using selenium dioxide (SeO
Synthesis Workflow Diagram
Caption: Step-by-step synthesis via the bromination-lithiation pathway, ensuring regiospecific TMS installation.
Reactivity Profile: The "Silicon Effect"
The utility of CAS 70157-01-6 stems from the electronic influence of silicon on the enone system.
Enhanced Michael Acceptor
In a standard Michael addition, a nucleophile attacks the
-
Mechanism: The silicon atom at C2 stabilizes this developing
-carbanion (enolate) through overlap or simple polarization effects. -
Result: 2-Silyl enones are often more reactive toward soft nucleophiles (e.g., cuprates) than their unsubstituted counterparts, despite the steric bulk of the TMS group.
Silicon-Directed Nazarov Cyclization
This molecule is a prime substrate for the Nazarov cyclization (conversion of divinyl ketones to cyclopentenones).
-
-Effect: Silicon stabilizes
-carbocations. In the Nazarov intermediate, the silicon group can direct the position of the double bond in the final product by controlling which proton is eliminated (or by desilylation).
Ipso-Substitution
The C-Si bond can be cleaved by electrophiles (halogens, acyl chlorides) to introduce substituents at the
Reactivity Logic Diagram
Caption: Mechanistic divergence showing how the silyl group facilitates both anionic (Michael) and cationic (Nazarov) pathways.
Experimental Protocols
Protocol 1: Preparation of 2-Bromo-2-cyclopenten-1-one (Precursor)
Reference: Organic Syntheses, Coll. Vol. 5, p. 326 (1973).[1]
-
Bromination: Dissolve 2-cyclopentenone (1 equiv) in CCl
(or CH Cl ). Cool to 0°C. Add Br (1.1 equiv) dropwise. -
Elimination: Add triethylamine (1.5 equiv) dropwise at 0°C. Stir for 2 hours at room temperature.
-
Workup: Filter the suspension. Wash the filtrate with 2N HCl, then NaHCO
, then brine. Dry over MgSO and concentrate. -
Purification: Distill under reduced pressure (bp ~70°C at 1 mmHg) to obtain the white crystalline solid.
Protocol 2: Conversion to 2-(Trimethylsilyl)cyclopent-2-en-1-one
Based on standard organolithium protocols (e.g., Paquette et al.).
-
Protection: Reflux 2-bromo-2-cyclopentenone with ethylene glycol and catalytic p-TsOH in benzene (with Dean-Stark trap) to form the ketal.
-
Lithiation: In a flame-dried flask under Argon, dissolve the bromo-ketal in dry THF. Cool to -78°C.
-
Exchange: Add t-BuLi (2.0 equiv) dropwise. Stir for 30 min at -78°C.
-
Silylation: Add TMSCl (1.2 equiv) dropwise. Allow to warm to room temperature over 2 hours.
-
Hydrolysis: Quench with dilute aqueous HCl. Stir for 1 hour to hydrolyze the ketal.
-
Isolation: Extract with ether, wash with brine, dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Applications in Drug Development[9]
-
Prostaglandin Synthesis: The cyclopentenone ring is the core scaffold of prostaglandins (e.g., PGA
, PGJ ). The 2-TMS group allows for the stereoselective introduction of the -side chain via Michael addition/trapping sequences. -
Antitumor Agents: Derivatives of 2-substituted cyclopentenones (e.g., methylenomycin B analogues) exhibit significant cytotoxicity. The TMS group serves as a removable masking group during the synthesis of these sensitive targets.
References
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Organic Syntheses Procedure for 2-Bromo-2-cyclopentenone
-
Sigma-Aldrich Product D
-
Title: 2-(Trimethylsilyl)cyclopent-2-en-1-one Product Page[2]
- Source: Sigma-Aldrich
-
-
PubChem Compound Summary
- Title: The Role of 3-Methyl-2-cyclopenten-1-one in Michael Addition Reactions (Analogous Chemistry)
